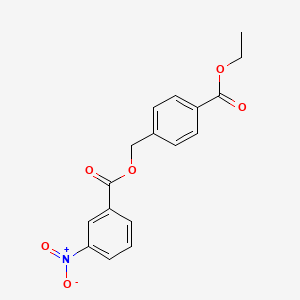
2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide, also known as CNPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPPB belongs to the family of hydrazides and has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide is mainly related to its ability to block SK channels. SK channels are expressed in various tissues, including the brain, heart, and immune system. By blocking SK channels, this compound can modulate cellular excitability and calcium signaling. In neurons, SK channels play a crucial role in regulating synaptic plasticity and learning and memory. By blocking SK channels, this compound can enhance LTP and improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to block SK channels. In animal models, this compound has been shown to enhance LTP and improve cognitive function. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. However, the exact biochemical and physiological effects of this compound in different tissues and cell types are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide is its selectivity for SK channels. This allows researchers to study the specific role of SK channels in various biological processes. However, one of the limitations of this compound is its potential off-target effects. This compound may interact with other ion channels or receptors, leading to unwanted effects. Therefore, it is important to use appropriate controls and validate the results obtained with this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide. In neuroscience, this compound may be further studied for its potential therapeutic applications in cognitive disorders, such as Alzheimer's disease. In cancer research, this compound may be further studied for its potential anti-cancer properties and its mechanism of action in different cancer cell types. In addition, the synthesis of this compound may be further optimized to increase the yield and purity of the final product. Overall, the study of this compound has the potential to lead to significant advances in various fields, including neuroscience and cancer research.
Synthesemethoden
The synthesis of 2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate and 3-phenylpropionaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified using recrystallization. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-nitro-N'-(3-phenylpropylidene)benzohydrazide has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been used as a selective blocker of the small-conductance calcium-activated potassium (SK) channels. SK channels play a crucial role in regulating neuronal excitability and synaptic plasticity. By blocking SK channels, this compound has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models.
In addition to its applications in neuroscience, this compound has also been studied for its potential anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action of this compound in cancer cells is not fully understood, but it has been suggested that it may act by inducing apoptosis or inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-15-11-13(20(22)23)8-9-14(15)16(21)19-18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11H,4,7H2,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIKNDLYJSLTAR-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)


![2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5788547.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)



![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

